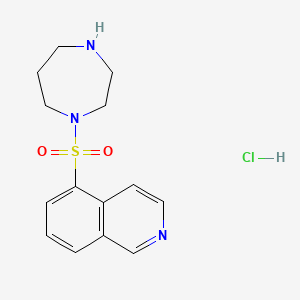
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid, also known as MUN, is a complex sugar molecule that has gained significant attention in the scientific community due to its potential applications in various fields. MUN is a sialic acid derivative that is commonly found in bacterial cell walls and is known to play a critical role in various biological processes. In
Wirkmechanismus
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid acts as a substrate for sialidase enzymes, which cleave the sialic acid moiety from the 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid molecule. The cleavage of the sialic acid from 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid results in the release of 4-methylumbelliferone, which can be detected using fluorescence spectroscopy. The mechanism of action of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid is based on its ability to act as a substrate for sialidase enzymes, which makes it a useful tool for studying the activity of these enzymes.
Biochemical and Physiological Effects:
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid has been shown to have a variety of biochemical and physiological effects. In bacterial cells, 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid is involved in the regulation of cell wall structure and function. In the immune system, sialic acid plays a critical role in the recognition and clearance of pathogens. 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid has also been shown to have potential anti-inflammatory effects in the body.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid is a useful tool for studying sialidase activity and the role of sialic acid in various biological processes. The advantages of using 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid include its specificity for sialidase enzymes, its ability to be detected using fluorescence spectroscopy, and its relatively low cost. However, the limitations of using 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid include its complex synthesis method and the potential for non-specific cleavage by other enzymes.
Zukünftige Richtungen
There are several future directions for the study of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid. One potential area of research is the development of new methods for the synthesis of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid that are more efficient and cost-effective. Another area of research is the development of new applications for 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid, such as its use in drug discovery or as a diagnostic tool for bacterial infections. Additionally, the role of sialic acid in cancer cell metastasis is an area of active research, and 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid may be a useful tool for further studies in this field.
Synthesemethoden
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid can be synthesized from sialic acid using a multi-step chemical reaction. The synthesis involves the conversion of sialic acid to a lactone intermediate, which is then reacted with 4-methylumbelliferone to form 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid. The synthesis of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid has been extensively studied for its potential applications in various fields, including microbiology, immunology, and cancer research. 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid is commonly used as a substrate for detecting sialidase activity, which is an important enzyme involved in bacterial pathogenesis. 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid has also been used as a tool to study the role of sialic acid in the immune system and its interaction with pathogens. In cancer research, 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid has been used to study the role of sialic acid in cancer cell metastasis.
Eigenschaften
IUPAC Name |
4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O11/c1-8-4-14(23)28-13-5-9(2-3-10(8)13)29-19(18(26)27)6-11(21)15(24)17(30-19)16(25)12(22)7-20/h2-5,11-12,15-17,20-22,24-25H,6-7H2,1H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEFINRBLMLGLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


